molecular formula C10H14N2O3 B13806733 (S)-2-(4-Nitrophenylamino)butan-1-ol CAS No. 572923-31-0

(S)-2-(4-Nitrophenylamino)butan-1-ol

Cat. No.: B13806733
CAS No.: 572923-31-0
M. Wt: 210.23 g/mol
InChI Key: HWFULSRWSFXIFQ-QMMMGPOBSA-N
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Description

(S)-2-(4-Nitrophenylamino)butan-1-ol is a chiral compound that features a nitrophenyl group attached to an amino alcohol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-Nitrophenylamino)butan-1-ol typically involves the reaction of (S)-2-amino-1-butanol with 4-nitrobenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-Nitrophenylamino)butan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or tosyl chloride.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Thionyl chloride or tosyl chloride in anhydrous conditions.

Major Products Formed

    Oxidation: Formation of (S)-2-(4-Nitrophenylamino)butan-1-one.

    Reduction: Formation of (S)-2-(4-Aminophenylamino)butan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

(S)-2-(4-Nitrophenylamino)butan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-(4-Nitrophenylamino)butan-1-ol involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The nitrophenyl group can participate in π-π interactions with aromatic residues in the enzyme, while the amino alcohol moiety can form hydrogen bonds with polar residues .

Comparison with Similar Compounds

Similar Compounds

    ®-2-(4-Nitrophenylamino)butan-1-ol: The enantiomer of the compound, which may have different biological activities.

    4-Nitrophenylalanine: An amino acid derivative with a similar nitrophenyl group.

    4-Nitrophenylethanol: A simpler alcohol with a nitrophenyl group.

Uniqueness

(S)-2-(4-Nitrophenylamino)butan-1-ol is unique due to its chiral nature and the presence of both a nitrophenyl group and an amino alcohol moiety. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .

Properties

CAS No.

572923-31-0

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

(2S)-2-(4-nitroanilino)butan-1-ol

InChI

InChI=1S/C10H14N2O3/c1-2-8(7-13)11-9-3-5-10(6-4-9)12(14)15/h3-6,8,11,13H,2,7H2,1H3/t8-/m0/s1

InChI Key

HWFULSRWSFXIFQ-QMMMGPOBSA-N

Isomeric SMILES

CC[C@@H](CO)NC1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CCC(CO)NC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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